molecular formula C21H18N3P B14220916 diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane CAS No. 827623-71-2

diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane

Cat. No.: B14220916
CAS No.: 827623-71-2
M. Wt: 343.4 g/mol
InChI Key: FDMMFSCOJFKWGM-UHFFFAOYSA-N
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Description

Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane is a complex organic compound that features a pyrazole ring, a pyridine ring, and a phosphane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphane oxides, while reduction can produce phosphane hydrides .

Mechanism of Action

The mechanism by which diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane is unique due to its combination of a pyrazole ring, a pyridine ring, and a phosphane group. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

827623-71-2

Molecular Formula

C21H18N3P

Molecular Weight

343.4 g/mol

IUPAC Name

diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane

InChI

InChI=1S/C21H18N3P/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)16-17-15-21(24-23-17)20-13-7-8-14-22-20/h1-15H,16H2,(H,23,24)

InChI Key

FDMMFSCOJFKWGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC(=NN2)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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